molecular formula C15H17NO4 B7589036 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid

4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid

Cat. No. B7589036
M. Wt: 275.30 g/mol
InChI Key: YNCFFOISROVNRH-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid, also known as MEMM, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. MEMM is a heterocyclic compound that contains a morpholine ring, an enoyl group, and a carboxylic acid group. In

Mechanism of Action

The mechanism of action of 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid is not fully understood, but it is believed to act by inhibiting key enzymes involved in the growth and proliferation of cancer cells. 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been implicated in the development and progression of cancer, and inhibition of these enzymes has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, antibacterial and antifungal activity, and catalytic activity. In vitro studies have shown that 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been shown to have antibacterial and antifungal activity against various strains of bacteria and fungi. In catalysis, 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been shown to be an effective catalyst for various reactions, including the aldol reaction and the Michael addition reaction.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid in lab experiments is its high purity and yield, which makes it easy to obtain and work with. 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid is also a relatively stable compound, which makes it suitable for long-term storage and use in experiments. However, one limitation of using 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid can be expensive to produce on a large scale, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid. One area of research is the development of 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid and to determine its efficacy and safety in vivo. Another area of research is the use of 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid as a building block for the synthesis of novel materials with unique properties. 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid can also be further studied as a catalyst for various reactions, including the aldol reaction and the Michael addition reaction. Overall, 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has shown great potential in various scientific research applications and warrants further study.

Synthesis Methods

The synthesis of 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid involves the reaction of morpholine-2-carboxylic acid with 4-methylcinnamic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid as a white crystalline solid with a yield of approximately 70%. This synthesis method has been optimized for high purity and yield and can be easily scaled up for large-scale production.

Scientific Research Applications

4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has shown potential in various scientific research applications, including drug development, material science, and catalysis. In drug development, 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has also been investigated for its antibacterial and antifungal properties. In material science, 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid has been shown to be an effective catalyst for various reactions, including the aldol reaction and the Michael addition reaction.

properties

IUPAC Name

4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-11-2-4-12(5-3-11)6-7-14(17)16-8-9-20-13(10-16)15(18)19/h2-7,13H,8-10H2,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCFFOISROVNRH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2CCOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid

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